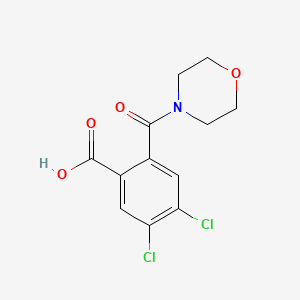![molecular formula C28H16N2O5S2 B5013173 5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)
5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as OTMI and is used in various fields of research, including medicine, biochemistry, and material science.
Mechanism of Action
The mechanism of action of OTMI is not fully understood. However, it is believed that OTMI exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. OTMI has also been shown to interact with proteins and nucleic acids, which may contribute to its various biological activities.
Biochemical and Physiological Effects:
OTMI has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that OTMI can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, OTMI has been shown to interact with DNA and RNA, which may have implications for its potential use as a drug delivery system.
Advantages and Limitations for Lab Experiments
OTMI has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It is also stable under a wide range of conditions, making it an ideal compound for long-term experiments. However, OTMI has some limitations. It is a relatively new compound, and its biological activities are not fully understood. In addition, its potential toxicity and side effects have not been extensively studied.
Future Directions
There are several future directions for research on OTMI. One area of research is the development of OTMI-based drug delivery systems. This could involve the synthesis of OTMI conjugates with various drugs and the study of their efficacy and toxicity. Another area of research is the study of the mechanism of action of OTMI. This could involve the identification of the specific enzymes and signaling pathways targeted by OTMI. Finally, the development of new synthetic methods for OTMI could lead to the synthesis of new derivatives with improved biological activities.
Synthesis Methods
The synthesis of OTMI involves the reaction of 4-mercaptophthalic anhydride with 2-aminobenzamide in the presence of a dehydrating agent. The resulting compound is then oxidized to form OTMI. The synthesis method is relatively simple and yields high purity OTMI, making it an ideal compound for research purposes.
Scientific Research Applications
OTMI has been extensively studied for its potential applications in various fields of research. In medicine, OTMI has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biochemistry, OTMI has been used as a fluorescent probe to study protein-ligand interactions. In material science, OTMI has been used as a building block for the synthesis of various organic materials.
properties
IUPAC Name |
5-[1,3-dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]oxy-2-(4-sulfanylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5S2/c31-25-21-11-5-17(13-23(21)27(33)29(25)15-1-7-19(36)8-2-15)35-18-6-12-22-24(14-18)28(34)30(26(22)32)16-3-9-20(37)10-4-16/h1-14,36-37H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIOOMLBWMCHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5013099.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5013103.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5013117.png)
![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5013118.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)

![3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B5013130.png)
![1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5013135.png)
![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)


![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)